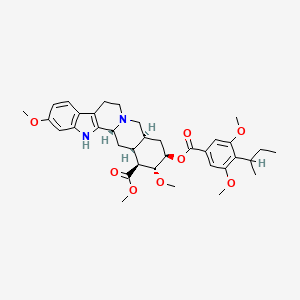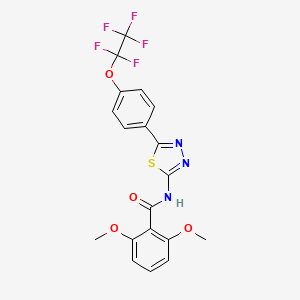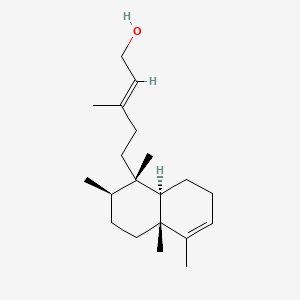
コラベノール
概要
説明
Kolavenol is a diterpene with the molecular formula C20H34O and a molecular weight of 290.4834 . It can be isolated from various sources, including the root of Solidago altissima L .
Synthesis Analysis
The first step of salvinorin A biosynthesis in Salvia divinorum involves the formation of (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . A class II diterpene synthase, designated as SdKPS, has been identified as the enzyme that catalyzes this reaction .
Molecular Structure Analysis
The IUPAC Standard InChI for Kolavenol is InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+ .
Chemical Reactions Analysis
The enzyme (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis, which involves the formation of (–)-kolavenyl diphosphate [(–)-KPP]. This compound is then dephosphorylated to produce (–)-kolavenol .
Physical And Chemical Properties Analysis
Kolavenol has a molecular weight of 290.48 and its molecular formula is C20H34O .
科学的研究の応用
抗がん特性
コラベノールは、伝統的な漢方薬であるScutellaria barbataの化学分類マーカーであるクレロダンジテルペノイドの一種です . これらの化合物は、抗がん特性で知られています .
薬用植物における生合成
コラベノールの生合成は、シソ科の薬用植物、たとえばScutellaria barbata、Scutellaria baicalensis、Salvia splendensの薬効において重要な役割を果たします . コラベノールの生合成に関わる遺伝子の特定は、これらの植物の薬効の理解を促進することができます .
クレロダン生合成の進化
コラベノールの研究は、シソ科におけるクレロダン生合成の進化に関する洞察を提供することができます . クレロダン生合成は、ジベレリンおよびアビエタン代謝からの遺伝子の募集と新機能化を通して進化したと考えられています .
代謝工学
コラベノールの生合成を理解することで、これらの高価値化学物質の生産量を増やすための将来の代謝工学の取り組みを促進することができます . これは、製薬業界に大きな影響を与える可能性があります。
酵素合成
コラベノールは、クラスIIジテルペンシンターゼによる酵素合成に関与しています . このプロセスの研究は、さまざまな酵素の触媒メカニズムに関する洞察を提供することができます .
シトクロムP450の活性
コラベノールは、薬物代謝において重要な役割を果たす酵素であるシトクロムP450の基質です . コラベノールとこれらの酵素の相互作用を研究することは、創薬のための貴重な情報を得るのに役立ちます .
作用機序
Target of Action
Kolavenol primarily targets the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . It has proven to be a promising drug target for various liver diseases .
Mode of Action
Kolavenol interacts with its target, FXR, by forming two hydrogen bonds with M265 and Y369 of human FXR . This interaction allows Kolavenol to fit into the ligand binding pocket of FXR . This binding potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .
Biochemical Pathways
The biosynthesis of Kolavenol involves the enzyme (–)-kolavenyl diphosphate synthase, which catalyzes the first step of salvinorin A biosynthesis . This reaction forms (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . This process is part of the larger biosynthetic pathways leading to salvinorin A .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with fxr and the subsequent induction of transcriptional activity .
Result of Action
The molecular and cellular effects of Kolavenol’s action primarily involve its therapeutic efficacy against hepatocyte disorders . By activating FXR, Kolavenol can exert a protective effect against conditions such as Acetaminophen (APAP) toxicity, a common cause of hepatic failure .
Action Environment
These factors can influence the stereoselective biosynthesis of clerodane diterpenoid scaffolds, which includes Kolavenol .
Safety and Hazards
将来の方向性
The immense and largely untapped chemical diversity of plant specialized metabolism, including compounds like Kolavenol, offers a potential gold mine of biopharmaceuticals if sustainable means of their production can be realized . The natural product 2-oxokolavenol, which is related to Kolavenol, has been suggested as a potential drug candidate for future design by directly targeting FXR .
特性
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTMZYKTDFKGKV-UUMJGGROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19941-83-4 | |
| Record name | Kolavenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Kolavenol and where is it found?
A1: Kolavenol is a clerodane diterpene found naturally in various plant species. It has been isolated from the roots of Solidago altissima [, ], the bark of Ptychopetalum olacoides [], and the leaves of Trichilia silvatica [], Guarea kunthiana [], and Macaranga tanarius [].
Q2: What is the biosynthetic origin of Kolavenol?
A2: Kolavenol biosynthesis originates from geranylgeranyl diphosphate (GGPP), a common precursor for diterpenes. Research suggests that a specific class II diterpene synthase, (–)-kolavenyl diphosphate synthase, catalyzes the formation of (–)-kolavenyl diphosphate from GGPP, which is subsequently dephosphorylated to yield (–)-kolavenol [].
Q3: What is the role of Kolavenyl diphosphate synthase in the biosynthesis of Kolavenol?
A3: (–)-Kolavenyl diphosphate synthase (SdKPS) is a key enzyme in the biosynthetic pathway of Kolavenol, specifically the (–)-enantiomer []. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate to form (–)-kolavenyl diphosphate, the direct precursor to Kolavenol.
Q4: Are there any interesting findings regarding the structure and function of SdKPS?
A4: Yes, research indicates that a single amino acid substitution (phenylalanine to histidine) in the active site of SdKPS can completely alter its product specificity, shifting from (–)-kolavenyl diphosphate to ent-copalyl diphosphate []. This highlights the enzyme's potential for bioengineering efforts aimed at producing specific diterpenes.
Q5: Does the biosynthesis of Kolavenol share any evolutionary relationship with other diterpenes?
A5: Interestingly, phylogenetic analysis suggests that clerodane diterpene biosynthesis, to which Kolavenol belongs, might have polyphyletic origins within the Lamiaceae family []. This contrasts with the previous assumption of a monophyletic origin and suggests independent evolutionary events leading to clerodane biosynthesis in different lineages.
Q6: Has the genome of any Kolavenol-producing plant been sequenced?
A6: Yes, the genome of Scutellaria barbata, a plant known to produce the clerodane diterpenoid Kolavenol, has been sequenced and assembled into thirteen pseudochromosomes []. This genomic information is a valuable resource for understanding the genetic basis of Kolavenol biosynthesis and potentially engineering its production.
Q7: What is the molecular formula and molecular weight of Kolavenol?
A7: Kolavenol has the molecular formula C20H34O and a molecular weight of 290.48 g/mol.
Q8: What spectroscopic techniques are helpful in identifying and characterizing Kolavenol?
A8: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of Kolavenol [, , ]. 1D and 2D NMR techniques, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. MS, on the other hand, helps determine the molecular weight and fragmentation pattern, further aiding in structural confirmation.
Q9: What are the reported biological activities of Kolavenol?
A9: Kolavenol has demonstrated moderate antiproliferative activity against the A2780 ovarian cancer cell line in in vitro studies []. This suggests its potential as a lead compound for developing anticancer agents, although further research is necessary to explore its efficacy and safety profile.
Q10: Have any derivatives of Kolavenol been discovered?
A10: Yes, several Kolavenol derivatives have been isolated from natural sources, including 7-oxo-kolavelool, 7α-hydroxykolavelool, and 6α,7α-dihydroxykolavenol from Ptychopetalum olacoides []. Additionally, a novel clerodane-ascorbate adduct, 5-O-acetyl-2-C-(cleroda-3,13-dien-15-yl)-β-L-xylo-3-hexulofuranosonic acid γ-lactone, featuring a Kolavenol moiety, has been isolated from Brachyglottis bidwillii []. The discovery of these derivatives highlights the structural diversity within this class of compounds and their potential as sources of novel bioactive molecules.
Q11: Are there any studies investigating the effects of Kolavenol on seed germination?
A11: Yes, studies have shown that Kolavenol does not inhibit the germination of lettuce seeds, unlike some other acetylenes and terpenoids isolated from the same plant source [, ]. This suggests that Kolavenol may not possess significant phytotoxic properties, at least not through mechanisms affecting seed germination.
Q12: Has the effect of fertilizers on Kolavenol production in plants been studied?
A13: A study investigated the impact of nano-fertilizers and bio-fertilizers on the production of bioactive compounds, including Kolavenol, in Solidago canadensis []. Results revealed that the application of these fertilizers, both individually and in combination, led to alterations in the levels of various bioactive compounds, including Kolavenol, highlighting the potential of optimized fertilization strategies to enhance the production of valuable secondary metabolites in plants.
Q13: Have there been any total syntheses of Kolavenol reported in the literature?
A14: Yes, total syntheses of (–)-Kolavenol have been achieved [, ]. These syntheses provide confirmation of the structure and absolute configuration of the naturally occurring compound and pave the way for the development of more efficient synthetic routes to access Kolavenol and its derivatives for further biological evaluation and potential development as therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



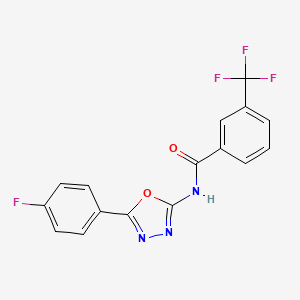

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)
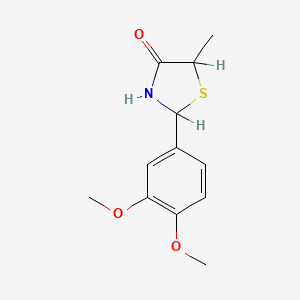
![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1673671.png)
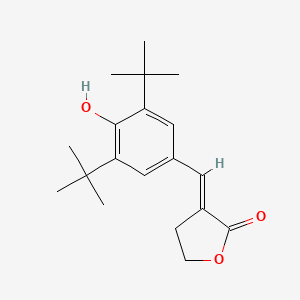
![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

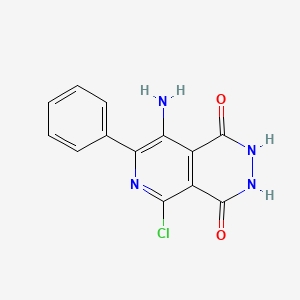
![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)
![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)

